REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[CH:11]2)(=[O:5])=[O:4].[OH-:17].[K+].[CH3:19][N:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1.[CH3:27][OH:28]>>[C:23]([OH:26])(=[O:4])[C:27]([OH:28])=[O:17].[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[C:23]1[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH:22]=1)(=[O:5])=[O:4] |f:1.2,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)CCC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
24h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered off (1.0 g)
|
Type
|
DISSOLUTION
|
Details
|
A sample of the solid (0.2 g) was dissolved in a hot methanolic solution of oxalic acid (0.06 g)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled
|
Type
|
CUSTOM
|
Details
|
the salt precipitated
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate (20 ml) and dry ether (50 ml)
|
Type
|
FILTRATION
|
Details
|
The salt was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |